molecular formula C10H11N3O B8461888 (6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanol

(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanol

Cat. No.: B8461888
M. Wt: 189.21 g/mol
InChI Key: VRQIQMWHZVJYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

[6-(2-methylimidazol-1-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C10H11N3O/c1-8-11-4-5-13(8)10-3-2-9(7-14)6-12-10/h2-6,14H,7H2,1H3

InChI Key

VRQIQMWHZVJYKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (164 mg, 4.33 mmol) was suspended in THF (5 mL). A solution of ethyl 6-(2-methyl-1H-imidazol-1-yl)nicotinate (455 mg, 1.96 mmol) obtained in Step 1 in THF (5 mL) was added at 0° C. and the mixture was stirred at 0° C. for 30 minutes. To the reaction mixture were sequentially added water (0.146 mL), a 15% aqueous sodium hydroxide solution (0.146 mL), and water (0.492 mL), and the mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered through Celite. The solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform/methanol=97/3) to give (6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanol (341 mg, 92% yield).
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
455 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.146 mL
Type
reactant
Reaction Step Three
Quantity
0.146 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.492 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

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